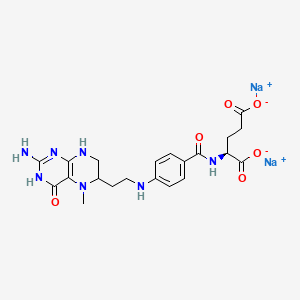
Ketotrexate (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketotrexate (sodium) is a synthetic compound that belongs to the class of antimetabolites. It is primarily used in the treatment of various types of cancer and autoimmune diseases. The compound works by inhibiting the synthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition makes it effective in slowing down the growth of rapidly dividing cells, such as cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketotrexate (sodium) involves several steps, starting from the basic building blocks of the compound. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with 2,3-dibromopropionaldehyde to form the intermediate compound. This intermediate is then reacted with N-methyl-p-aminobenzoylglutamic acid in the presence of a base to form Ketotrexate. The final step involves the conversion of Ketotrexate to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of Ketotrexate (sodium) is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the yield and purity of Ketotrexate (sodium). The final product is then purified using techniques such as crystallization and filtration.
化学反应分析
Types of Reactions
Ketotrexate (sodium) undergoes various types of chemical reactions, including:
Oxidation: Ketotrexate can be oxidized to form its corresponding oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Ketotrexate can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually carried out under basic conditions.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine. The reactions are carried out under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ketotrexate. These derivatives can have different biological activities and are often studied for their potential therapeutic applications.
科学研究应用
Ketotrexate (sodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antimetabolite chemistry and nucleotide synthesis inhibition.
Biology: Ketotrexate is used in cell biology research to study the effects of nucleotide synthesis inhibition on cell growth and division.
Medicine: The compound is widely used in the treatment of various types of cancer, including leukemia, lymphoma, and breast cancer. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Industry: Ketotrexate is used in the pharmaceutical industry for the development of new antimetabolite drugs and as a reference standard in quality control.
作用机制
Ketotrexate (sodium) exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. By inhibiting DHFR, Ketotrexate prevents the formation of tetrahydrofolate, leading to a decrease in nucleotide synthesis. This inhibition results in the suppression of DNA replication and cell division, making Ketotrexate effective in slowing down the growth of rapidly dividing cells, such as cancer cells. Additionally, Ketotrexate can inhibit other enzymes involved in nucleotide synthesis, further enhancing its antimetabolite effects.
相似化合物的比较
Ketotrexate (sodium) is similar to other antimetabolite compounds, such as methotrexate and aminopterin. it has unique properties that distinguish it from these compounds:
Methotrexate: Both Ketotrexate and methotrexate inhibit DHFR, but Ketotrexate has a different chemical structure that may result in different pharmacokinetic properties and side effects.
Aminopterin: Aminopterin is an older antimetabolite that also inhibits DHFR. Ketotrexate is considered to be more stable and less toxic compared to aminopterin.
List of Similar Compounds
- Methotrexate
- Aminopterin
- Pemetrexed
- Raltitrexed
These compounds share similar mechanisms of action but may differ in their chemical structures, pharmacokinetic properties, and therapeutic applications.
属性
分子式 |
C21H25N7Na2O6 |
|---|---|
分子量 |
517.4 g/mol |
IUPAC 名称 |
disodium;(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C21H27N7O6.2Na/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30;;/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32);;/q;2*+1/p-2/t13?,14-;;/m0../s1 |
InChI 键 |
PASPSZYIMAFFFK-HNYZGNTBSA-L |
手性 SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



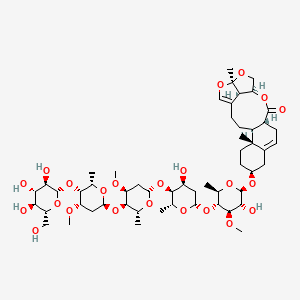
![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
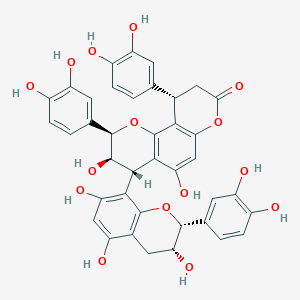
![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)
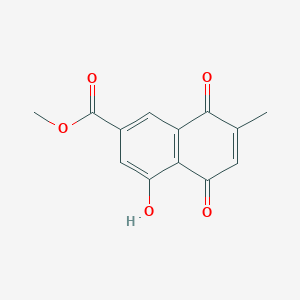
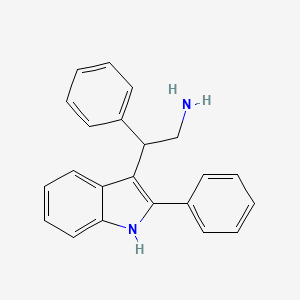
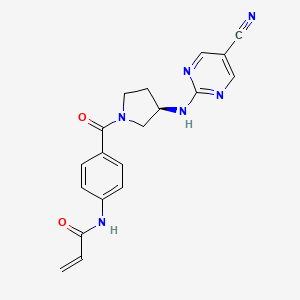

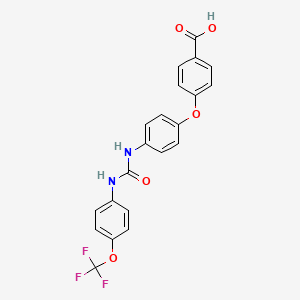

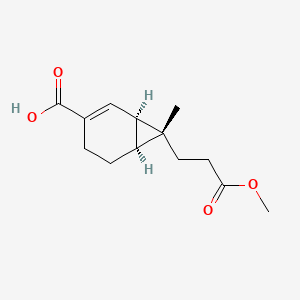
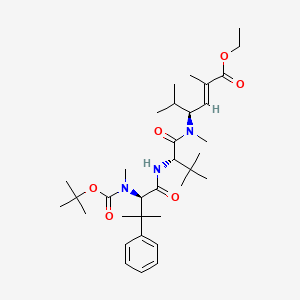
![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
